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Compound of Interest

Compound Name: BDP TMR amine
CAS No.: 2183473-08-5
Cat. No.: B606003
Get Quote
. J

Executive Summary & Scientific Rationale

BDP TMR Amine (Boron-dipyrromethene Tetramethylrhodamine analog, amine-functionalized)
is a high-performance fluorophore designed for the yellow-orange spectrum (Excitation: ~542
nm, Emission: ~574 nm). Unlike traditional TAMRA or TRITC, BDP TMR offers a quantum yield
approaching unity (~0.9), exceptional photostability, and pH insensitivity.

Crucial Distinction: This guide focuses on BDP TMR Amine (containing a primary

group), not the Amine-Reactive NHS ester.

» Why use the Amine form? It enables site-specific labeling of antibodies via enzymatic
methods (Transglutaminase) or conjugation to carboxyl-rich ligands/beads via EDC
chemistry. This results in defined Fluorophore-to-Protein (F/P) ratios, preserving antibody
affinity better than random lysine conjugation.

Spectral Characteristics
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Property Value Flow Cytometry Config

532 nm (Green) or 561 nm

(Yellow-Green) Laser

Excitation Max 542 nm

582/15 nm or 585/42 nm Filter
(PE/TAMRA channel)

Emission Max 574 nm

Extinction Coeff.[1] (

~55,000 Essential for DOL calculation
)
Correction Factor ( Used to correct

0.16
) contribution

Chemistry & Bioconjugation Mechanisms[2][3]

To use BDP TMR Amine effectively, we must generate a stable covalent bond. Since the dye is
a nucleophile (amine), it requires an electrophilic target.

Mechanism A: Site-Specific Enzymatic Labeling
(Microbial Transglutaminase)

Microbial Transglutaminase (MTG) catalyzes the formation of an isopeptide bond between the

-carboxamide group of a Glutamine (GIn) residue on the antibody (Fc region) and the primary
amine of BDP TMR.

o Advantage: Labels the Fc region (constant), leaving the Fab region (antigen-binding)
sterically unhindered.

Mechanism B: Carboxyl Activation (EDC/sNHS)

Used for labeling peptides, small molecule ligands, or carboxylated beads. Carbodiimide (EDC)
activates carboxyls, forming an unstable O-acylisourea, which is stabilized by sNHS, then
reacted with BDP TMR Amine.

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.lumiprobe.com/p/bdp-tmr-amine
https://www.benchchem.com/product/b606003/docs?utm_src=pdf-body#precision-labeling-with-bdp-tmr-amine-for-flow-cytometry
https://www.benchchem.com/product/b606003/docs?utm_src=pdf-body#precision-labeling-with-bdp-tmr-amine-for-flow-cytometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606003?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Ligand/Peptide
(-COOH group)

+ BDP TMR Amine Ligand-Dye Conjugate

(Amide Bond)

Activator: EDC/SNHS (ETYETEs) By
(Semi-stable)
Isopeptide Bond
. Formation Site-Specific Conjugate
EnzvasliCese (Fc-Labeled 1gG)

BDP TMR Amine
(Nucleophile -NH2)

Antibody (IgG)
(GIn residue on Fc)

Click to download full resolution via product page

Figure 1: Dual pathways for BDP TMR Amine conjugation. Top: Enzymatic site-specific
labeling. Bottom: Chemical carboxyl activation.

Protocol: Site-Specific Antibody Labeling (MTG
Method)

This protocol yields a homogeneous antibody conjugate ideal for quantitative flow cytometry.

Reagents Required[2][3][4][5][6]

e BDP TMR Amine: 10 mM stock in anhydrous DMSO.

Antibody: >1 mg/mL in PBS (Must be free of carrier proteins like BSA/Gelatin).

Microbial Transglutaminase (MTG): Recombinant (e.g., Zedira or similar).

Deglycosylation Enzyme (PNGase F): Optional. Removal of N-linked glycans at N297 often
improves MTG accessibility to Q295.

Purification: Zeba Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology
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Phase 1: Antibody Preparation (Deglycosylation)

o Assess: If the antibody is heavily glycosylated, steric hindrance may block the target
Glutamine.

¢ Reaction: Incubate 100 pg Antibody with 1 uL PNGase F (500 units) at 37°C for 2-4 hours.

» Validation: Verify deglycosylation via SDS-PAGE (shift in heavy chain band) if establishing a
new SOP.

Phase 2: Enzymatic Conjugation

e Equilibration: Ensure Antibody is in PBS pH 7.2 - 7.4. Avoid amine-containing buffers (Tris)
as they compete with the dye.[2]

e Mixing:
o Add Antibody (100 pg).

o Add BDP TMR Amine (Excess: 20-40 molar equivalents). Note: High excess is needed to
drive the enzymatic reaction.

o Add MTG (1 U per mg of antibody).

 Incubation: Incubate at Room Temperature (22-25°C) for 16 hours (Overnight) or 37°C for 4
hours. Protect from light.[1][3][4]

Phase 3: Purification & QC
o Desalting: Equilibrate a Zeba Spin Column with PBS.

o Load: Apply the reaction mixture to the center of the resin.

o Elute: Centrifuge at 1500 x g for 2 minutes. The flow-through contains the labeled antibody;
free dye is trapped in the column.

Quality Control: Degree of Labeling (DOL)

Accurate flow cytometry requires knowing the F/P ratio.
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e Measure Absorbance: Use a NanoDrop (Pathlength 1 cm equivalent).
o (Protein)[2]
o (BDP TMR max)[1][4][5]

» Calculate Concentration:

(Where

or

)

e Calculate DOL:
e Target: For MTG labeling, target DOL is typically 1.8 - 2.0 (precisely 2 sites per antibody).

Flow Cytometry Workflow
Panel Design Considerations

e Laser: 561 nm (Yellow-Green) is optimal. 532 nm (Green) is acceptable (approx 85%
efficiency).

e Filter: Standard PE filter (585/15 nm).

e Spillover:
o Into PE-Texas Red/ECD (610/20): Moderate. Requires compensation.
o Into PE-Cy5/Cy7: Low.

o Compatibility: BDP TMR is an excellent alternative to PE for intracellular staining due to its
small size (molecular weight ~530 Da vs PE ~240 kDa), allowing better penetration into
fixed/permeabilized cells.

Experimental Protocol

o Cell Prep: Harvest
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cells. Wash with FACS Buffer (PBS + 2% FBS + 1mM EDTA).

Viability: Stain with a fixable viability dye (e.g., FVS 780 or Zombie NIR) before fixation if
using intracellular staining.

Block: Incubate with Fc Block (anti-CD16/32) for 10 min.

Stain (Surface): Add BDP TMR-conjugated antibody (titrated, typically 0.1 - 0.5 pg per test).
Incubate 30 min at 4°C in dark.

Wash: 2x with FACS Buffer.

Fix/Perm (Optional): If staining intracellular targets, use PFA/Saponin or Methanol (BDP
TMR is methanol stable).

Acquisition: Run on cytometer.
o Voltage: Set PMT/Gain using unstained cells to the first decade.

o Compensation: Use Single Color Controls (Beads or Cells). Note: If using beads, ensure
they bind the specific host species of your antibody (e.g., Mouse IgG).
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Figure 2: Standard Flow Cytometry Workflow for BDP TMR conjugates.

Troubleshooting & Optimization
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Issue Probable Cause Solution

Check pH during conjugation.
Low Signal Inefficient Conjugation For MTG, ensure antibody is

deglycosylated.

Spin conjugate through Zeba

column again. Centrifuge
High Background Free Dye / Aggregation conjugate (10,0009, 5 min)

before staining to remove

aggregates.

Critical Check: Did you use
BDP TMR Amine with an
) ] unactivated antibody? You
No Labeling Wrong Dye Chemistry
must use MTG or EDC. If you
lack these, purchase BDP

TMR NHS Ester.

If DOL > 4 (rare with MTG,
) ] possible with EDC), quenching
Spillover High DOL o )
occurs. Optimize dye:protein

ratio.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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